Methyl chlorothiolformate
Overview
Description
Methyl chlorothiolformate is an organosulfur compound with the chemical formula CH₃SCOCl. It is a derivative of chlorothioformate, where a methyl group is attached to the sulfur atom. This compound is known for its reactivity and is used in various chemical reactions and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl chlorothiolformate can be synthesized through the reaction of methanol with thiophosgene (CSCl₂). The reaction typically occurs under controlled conditions to ensure the proper formation of the desired product. The general reaction is as follows:
CH3OH+CSCl2→CH3SCOCl+HCl
Industrial Production Methods
In industrial settings, the production of this compound involves the use of large-scale reactors where methanol and thiophosgene are reacted under controlled temperatures and pressures. The process is carefully monitored to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Methyl chlorothiolformate undergoes various types of chemical reactions, including:
Aminolysis: Reaction with amines to form thiocarbamates.
Hydrolysis: Reaction with water to produce methyl thiol and carbon dioxide.
Common Reagents and Conditions
Solvolysis: Typically conducted in solvents like alcohols or water at room temperature.
Aminolysis: Requires the presence of amines such as pyridine or secondary alicyclic amines.
Hydrolysis: Occurs readily in the presence of water or aqueous solutions.
Major Products Formed
Solvolysis: Produces various esters and acids depending on the solvent.
Aminolysis: Forms thiocarbamates.
Hydrolysis: Yields methyl thiol and carbon dioxide.
Scientific Research Applications
Methyl chlorothiolformate is used in several scientific research applications, including:
Mechanism of Action
The mechanism of action of Methyl chlorothiolformate involves nucleophilic attack on the carbonyl carbon, leading to the formation of a tetrahedral intermediate. This intermediate can then undergo various transformations depending on the reaction conditions and reagents used . The molecular targets and pathways involved include:
Nucleophilic substitution: Where nucleophiles such as amines or alcohols attack the carbonyl carbon.
Hydrolysis: Involves the addition of water to the carbonyl carbon, leading to the breakdown of the compound.
Comparison with Similar Compounds
Methyl chlorothiolformate can be compared with other similar compounds such as:
Methyl chloroformate (CH₃OCOCl): Similar in structure but contains an oxygen atom instead of sulfur.
Ethyl chlorothioformate (C₂H₅SCOCl): Contains an ethyl group instead of a methyl group, leading to slightly different reactivity and applications.
Phenyl chlorothioformate (C₆H₅SCOCl): Contains a phenyl group, making it more stable and less reactive compared to this compound.
This compound stands out due to its high reactivity and versatility in various chemical reactions, making it a valuable compound in both research and industrial applications.
Properties
IUPAC Name |
S-methyl chloromethanethioate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H3ClOS/c1-5-2(3)4/h1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YPSUCTSXOROPBS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC(=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H3ClOS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40939744 | |
Record name | S-Methyl carbonochloridothioate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40939744 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
110.56 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
18369-83-0, 2812-72-8 | |
Record name | Methyl chlorothioformate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=18369-83-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | S-Methyl carbonochloridothioate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002812728 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Formic acid, chlorothio-, S-methyl ester | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018369830 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | S-Methyl carbonochloridothioate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40939744 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | S-methyl chlorothioformate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.038.389 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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